molecular formula C14H12N2O B15275096 2-Amino-4-benzyloxybenzonitrile

2-Amino-4-benzyloxybenzonitrile

Cat. No.: B15275096
M. Wt: 224.26 g/mol
InChI Key: NFCBDANMIORJDY-UHFFFAOYSA-N
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Description

2-Amino-4-benzyloxybenzonitrile is an organic compound with the chemical formula C14H12N2O. It is a derivative of benzonitrile, featuring an amino group at the 2-position and a benzyloxy group at the 4-position. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-benzyloxybenzonitrile typically involves the reaction of 2-amino-4-hydroxybenzonitrile with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the hydroxyl group with the benzyloxy group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-benzyloxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-benzyloxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-4-benzyloxybenzonitrile is primarily related to its ability to interact with biological molecules. The amino and benzyloxy groups allow it to form hydrogen bonds and hydrophobic interactions with various molecular targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-benzyloxybenzonitrile is unique due to the presence of both an amino group and a benzyloxy group, which confer distinct chemical and biological properties. The benzyloxy group enhances its hydrophobicity, potentially increasing its ability to interact with hydrophobic pockets in biological targets. This makes it a valuable compound for designing molecules with specific biological activities .

Properties

IUPAC Name

2-amino-4-phenylmethoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-9-12-6-7-13(8-14(12)16)17-10-11-4-2-1-3-5-11/h1-8H,10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCBDANMIORJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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